molecular formula C18H14FN3O2S B2369783 2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide CAS No. 1207049-52-2

2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide

Cat. No.: B2369783
CAS No.: 1207049-52-2
M. Wt: 355.39
InChI Key: KXDYCWVAHBPACD-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide (CAS 1207049-52-2) is a chemical compound with the molecular formula C18H14FN3O2S and a molecular weight of 355.39 . This benzamide derivative is offered for research purposes as part of a collection of rare and unique chemicals, and it is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. This compound is of significant interest in the field of oncology research. It belongs to a class of N-(thiophen-2-yl)benzamide derivatives that have been identified through virtual screening and chemical synthesis as potent and selective inhibitors of the BRAF V600E kinase . The V600E mutation in the BRAF kinase constitutively activates the MAPK signaling pathway and is a prevalent oncogenic driver, occurring in approximately 50% of melanomas and 8% of all human cancers . Inhibiting this mutant kinase is a validated therapeutic strategy for several cancer types. Research into this class of compounds has shown that they can achieve submicromolar inhibitory activity against the BRAF V600E kinase . Molecular docking studies suggest these inhibitors bind to the ATP-binding site of the kinase, forming key hydrophobic interactions and hydrogen bonds with residues such as T529 and K483, which are critical for their binding affinity and selectivity . By targeting this pathway, this compound represents a valuable tool for researchers investigating novel targeted cancer therapies and overcoming drug resistance associated with current BRAF inhibitors.

Properties

IUPAC Name

2-fluoro-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c19-13-7-2-1-6-12(13)17(23)20-14-8-3-4-9-15(14)21-18(24)22-16-10-5-11-25-16/h1-11H,(H,20,23)(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDYCWVAHBPACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Urea Derivative: The initial step involves the reaction of 2-aminophenylthiophene with an isocyanate to form the urea derivative.

    Fluorination: The urea derivative is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amidation: The final step involves the reaction of the fluorinated urea derivative with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amide or urea derivatives.

    Substitution: Substituted benzamide derivatives with different functional groups.

Scientific Research Applications

2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzamide derivatives, highlighting variations in substituents, synthetic yields, molecular weights, and inferred biological relevance:

Compound Name / ID Key Structural Features Yield (%) Molecular Weight (ESI-MS [M+H]⁺) Potential Application / Notes Reference
Target Compound 2-Fluoro-benzamide + thiophen-2-yl-ureido-phenyl N/A ~370 (estimated) Hypothesized enzyme/receptor modulation
10d () Trifluoromethyl-phenyl-ureido + thiazol-4-yl + piperazin-1-yl-acetate 93.4 548.2 High-yield synthesis; trifluoromethyl enhances lipophilicity
10f () 3-Chlorophenyl-ureido + thiazol-4-yl + piperazin-1-yl-acetate 89.1 514.2 Chlorine substituent may improve halogen bonding
DDY05 () Pyridin-3-ylmethyl-ureido + sulfonyl-piperazine + 4-fluoro-benzamide 81 ~600 (estimated) Piperazine moiety for solubility; pyridine for π-π stacking
AR04 () Tetrahydrofuran cyclic urea + trifluoromethyl + oxetan-3-yl 58 ~450 (estimated) Androgen receptor antagonist; lower yield due to complexity
BA1 () Thiophen-2-yl + 2-fluoropropanamido + benzamide N/A ~400 (estimated) Imaging agent for histone deacetylases in brain
Compound 24 () Morpholino-triazine + dimethylaminoethyl + ureido-benzamide N/A ~600 (estimated) Triazine core for kinase inhibition or DNA binding

Key Observations:

Fluorine Substitution : The target compound and BA1/BA2 () utilize fluorine to enhance metabolic stability and target binding, consistent with its role in medicinal chemistry .

Thiophene vs. Other Heterocycles : Thiophen-2-yl (target, BA1) vs. thiazole (10d–f) or pyridine (DDY05) alters electronic properties. Thiophene’s lower electronegativity may reduce steric hindrance compared to bulkier groups like trifluoromethyl (10d) .

Ureido Linkage : Present in all compounds, the urea group enables hydrogen bonding. Modifications (e.g., cyclic urea in AR04) impact conformational rigidity and target selectivity .

Synthetic Efficiency : High yields (>90%) in suggest robust routes for aryl-ureido-thiazole derivatives, while AR04’s lower yield (58%) reflects synthetic challenges in cyclic systems .

Biological Targeting: Trifluoromethyl (10d) and morpholino-triazine (Compound 24) groups are associated with kinase or receptor antagonism, whereas BA1/BA2’s fluoropropanamido group suits imaging applications .

Structural and Functional Insights

  • Fluorine’s Role : Fluorine in the target compound and BA1/BA2 improves pharmacokinetics by reducing oxidative metabolism and enhancing membrane permeability .
  • Thiophene as a Bioisostere : Replacing phenyl with thiophene (target vs. 10d–f) may reduce molecular weight and improve solubility while maintaining aromatic interactions .
  • Piperazine/Piperidine Moieties : Present in DDY05 and 10d–f, these groups enhance solubility and enable salt formation, critical for oral bioavailability .

Biological Activity

2-Fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that combines a fluorine atom, a thiophene ring, and a urea linkage, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15FN4OS
  • Molecular Weight : 342.37 g/mol

This compound's unique combination of functional groups is hypothesized to contribute to its biological activity, particularly in inhibiting specific enzymes or interacting with cellular receptors.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene and urea moieties have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

A comparative analysis of IC50 values for various related compounds demonstrated that those with electronegative substituents, such as fluorine, often exhibit enhanced anticancer activity. For example:

CompoundIC50 (μM) against Cancer Cell Lines
This compoundTBD
Related Compound A1.53
Related Compound B0.90

The proposed mechanisms of action for compounds similar to this compound include:

  • Inhibition of Tubulin Polymerization : Compounds may disrupt microtubule dynamics, leading to cell cycle arrest.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins can trigger programmed cell death.
  • Targeting Specific Enzymes : Potential inhibition of kinases involved in cancer cell signaling pathways.

Study 1: Synthesis and Evaluation

A recent study synthesized various thiophene-based urea derivatives, including this compound. The evaluation included in vitro assays against several cancer cell lines, yielding promising results indicating potential efficacy comparable to established chemotherapeutics.

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the SAR of thiophene derivatives, revealing that the presence of electronegative atoms like fluorine significantly enhances biological activity. The study highlighted the importance of lipophilicity and electronic effects on the overall potency of these compounds.

Q & A

Q. What are the established synthetic routes for 2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves:

  • Step 1 : Formation of the ureido bridge via reaction of 2-aminophenyl isocyanate with thiophen-2-ylamine under anhydrous conditions .
  • Step 2 : Benzamide coupling using 2-fluorobenzoyl chloride with the intermediate ureido-phenylamine in the presence of a coupling agent (e.g., EDC/HOBt) .
    Optimization strategies :
  • Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the fluorobenzamide, thiophene, and ureido groups. Key signals include the fluorinated aromatic protons (δ 7.2–8.1 ppm) and ureido NH (δ 9.5–10.2 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and ureido N-H (~3350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 398.1) .

Q. How is the compound’s solubility profile determined, and what modifications improve bioavailability?

  • Solvent screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy .
  • Bioavailability enhancements : Introduce hydrophilic substituents (e.g., hydroxyl or methyl groups) on the phenyl ring while monitoring logP via computational tools (e.g., MarvinSketch) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental activity data?

  • Co-crystallization : Use X-ray crystallography (e.g., SHELX refinement ) to validate target binding modes.
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of predicted ligand-receptor interactions .
  • Dose-response assays : Re-evaluate IC50_{50} values under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

  • Core modifications :

    • Replace the thiophene ring with furan or pyridine to assess heterocycle effects .
    • Vary fluorine position on the benzamide (e.g., 3-fluoro vs. 4-fluoro) .
  • Functional group additions : Introduce methyl or methoxy groups to the phenylurea moiety to enhance hydrophobic interactions .

  • Table: Comparative activity of derivatives

    Substituent PositionIC50_{50} (nM)logP
    Thiophen-2-yl (parent)120 ± 153.2
    Furan-2-yl450 ± 302.8
    4-Fluorophenyl85 ± 103.5
    Data adapted from

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure KiK_i values using Lineweaver-Burk plots under varying substrate concentrations .
  • Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding to confirm direct interaction .
  • Western blotting : Assess downstream pathway modulation (e.g., phosphorylation levels in cancer cell lines) .

Q. How can crystallographic data (e.g., from SHELX) resolve uncertainties in molecular conformation?

  • Disorder modeling : Refine occupancies of flexible groups (e.g., thiophene ring) using SHELXL restraints .
  • Hydrogen bonding analysis : Identify critical interactions (e.g., ureido NH with active-site residues) using Mercury software .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Xenograft models : Test antitumor efficacy in nude mice with human cancer cell lines (e.g., HCT-116 colon carcinoma) .
  • Pharmacokinetics : Measure plasma half-life (t1/2t_{1/2}) and bioavailability via LC-MS/MS after oral/intravenous administration .

Methodological Notes

  • Data contradiction resolution : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity if enzyme assays conflict) .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

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